molecular formula C21H27ClN4O2S B3400091 3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine CAS No. 1040654-12-3

3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine

Cat. No. B3400091
CAS RN: 1040654-12-3
M. Wt: 435 g/mol
InChI Key: AFBDVCWMLVHXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in medical research.

Mechanism of Action

The mechanism of action of 3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to the suppression of various disease processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine has various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory, anti-cancer, and anti-depressant effects. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine in lab experiments include its potential for use in the treatment of various diseases, its ability to inhibit the activity of certain enzymes in the body, and its neuroprotective effects. However, limitations of using this compound in lab experiments include its complex synthesis process and the need for specialized equipment and chemicals.

Future Directions

There are many future directions for research on 3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine. Some potential areas of research include further studies on the compound's mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use in the development of new anti-cancer and anti-inflammatory drugs. Additionally, further studies on the compound's safety and toxicity profile are needed to determine its potential for use in human clinical trials.
In conclusion, 3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine is a promising compound that has the potential for use in medical research. Its complex synthesis process and the need for specialized equipment and chemicals may limit its use in lab experiments, but its potential applications in the treatment of various diseases make it a compound worth further study.

Scientific Research Applications

The potential applications of 3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine in medical research are vast. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. It has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-cyclohexylsulfonylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2S/c1-16-7-8-17(22)15-19(16)25-11-13-26(14-12-25)20-9-10-21(24-23-20)29(27,28)18-5-3-2-4-6-18/h7-10,15,18H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBDVCWMLVHXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine
Reactant of Route 2
3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine
Reactant of Route 3
3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine
Reactant of Route 4
3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine
Reactant of Route 6
Reactant of Route 6
3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine

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